molecular formula C9H13NOS B13321939 N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine

N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine

Cat. No.: B13321939
M. Wt: 183.27 g/mol
InChI Key: ZJHGBDWDCQGWOL-UHFFFAOYSA-N
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Description

N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine is a compound that features a thiophene ring substituted with a methyl group at the 5-position and an oxetane ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with oxetan-3-amine under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The process involves the formation of a Schiff base intermediate, which is then reduced to yield the final amine compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base intermediate can be reduced to form the amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The primary amine.

    Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Methylthiophen-2-yl)methyl)oxetan-3-amine is unique due to the presence of both a thiophene ring and an oxetane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]oxetan-3-amine

InChI

InChI=1S/C9H13NOS/c1-7-2-3-9(12-7)4-10-8-5-11-6-8/h2-3,8,10H,4-6H2,1H3

InChI Key

ZJHGBDWDCQGWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2COC2

Origin of Product

United States

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